molecular formula C13H21BFNO2 B2610866 2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid CAS No. 2096337-77-6

2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid

Cat. No.: B2610866
CAS No.: 2096337-77-6
M. Wt: 253.12
InChI Key: LJPSUMCMXGDHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid: is an organic compound that features a boronic acid functional group attached to a fluorinated phenyl ring, with a diisopropylamino methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid typically involves the following steps:

    Formation of the Boronic Acid Group: The boronic acid group can be introduced via a Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Diisopropylamino Methyl Group: This step involves the alkylation of the phenyl ring with diisopropylamine and formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.

    Reduction: The compound can undergo reduction reactions, particularly at the boronic acid group, to form boronate esters.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of boronate esters.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a ligand in the development of enzyme inhibitors and receptor modulators.

    Medicine: Explored for its potential use in drug discovery, particularly in the design of boron-containing pharmaceuticals with enhanced bioavailability and target specificity.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid involves its interaction with biological targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The diisopropylamino methyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the fluorine and diisopropylamino methyl groups, making it less lipophilic and less specific in its interactions.

    5-Fluorophenylboronic Acid: Similar but lacks the diisopropylamino methyl group, resulting in different chemical and biological properties.

    2-((Diisopropylamino)methyl)phenylboronic Acid:

Uniqueness

2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid is unique due to the combination of its boronic acid group, fluorine atom, and diisopropylamino methyl substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[2-[[di(propan-2-yl)amino]methyl]-5-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BFNO2/c1-9(2)16(10(3)4)8-11-5-6-12(15)7-13(11)14(17)18/h5-7,9-10,17-18H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPSUMCMXGDHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)CN(C(C)C)C(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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